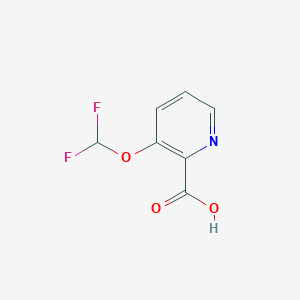

ethyl 2-(1H-indazol-1-yl)acetate

Descripción general

Descripción

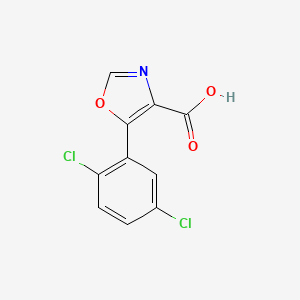

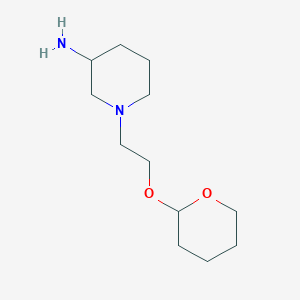

Ethyl 2-(1H-indazol-1-yl)acetate is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . . The compound is usually in the form of a powder .

Synthesis Analysis

The synthesis of indazole compounds, such as ethyl 2-(1H-indazol-1-yl)acetate, has been the subject of recent research . Strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for ethyl 2-(1H-indazol-1-yl)acetate is 1S/C11H12N2O2/c1-2-15-11(14)8-13-10-6-4-3-5-9(10)7-12-13/h3-7H,2,8H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 2-(1H-indazol-1-yl)acetate has a molecular weight of 204.23 . . The compound is usually in the form of a powder .Aplicaciones Científicas De Investigación

Reaction Mechanisms and Derivatives

Ethyl 2-(1H-indazol-1-yl)acetate is involved in various chemical reactions leading to the formation of different derivatives. For instance, in a study by Bonanomi and Palazzo (1977), ethyl esters such as [(1-carbethoxymethyl-1H-indazol-3-yl)oxy]-acetic acid and others were identified as products from a reaction between 1H-indazol-3-ol and ethyl chloroacetate. This reaction demonstrated ring enlargement from indazole to tetrahydroquinazoline, providing insight into complex reaction mechanisms and the formation of diverse compounds (Bonanomi & Palazzo, 1977).

Synthesis of Novel Compounds

Ethyl 2-(1H-indazol-1-yl)acetate is pivotal in synthesizing novel compounds. Fraile et al. (2011) reported the synthesis of new 3-heteroaryl N-1-functionalized indazoles, utilizing ethyl 2-(1H-indazol-1-yl)acetate in palladium cross-coupling reactions. This study underlines the compound's role in developing novel chemical entities, which could have further applications in various fields (Fraile et al., 2011).

Application in Corrosion Inhibition

In the field of materials science, ethyl 2-(1H-indazol-1-yl)acetate derivatives have been investigated for their corrosion inhibition properties. Nahlé et al. (2021) studied two novel ecological triazole derivative corrosion inhibitors, including ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate. Their research found these inhibitors highly effective against the corrosion of mild steel in acidic environments, indicating the compound's potential in industrial applications (Nahlé et al., 2021).

Biological and Medicinal Research

Ethyl 2-(1H-indazol-1-yl)acetate has also found applications in biological and medicinal research. Saini et al. (2009) synthesized ethyl 2-(1H-indazol-1-yl)acetate derivatives and evaluated their antimicrobial activity. Their findings suggested potential medicinal applications, especially in developing new antimicrobial agents (Saini et al., 2009).

Safety and Hazards

Ethyl 2-(1H-indazol-1-yl)acetate is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Ethyl 2-(1H-indazol-1-yl)acetate is a compound of interest for research and development. Indazole-containing compounds have a wide variety of medicinal applications, and much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that ethyl 2-(1H-indazol-1-yl)acetate and similar compounds may have potential for future therapeutic applications.

Mecanismo De Acción

Mode of Action

It is known that indazole derivatives, which include ethyl 2-(1H-indazol-1-yl)acetate, have a wide range of biological properties .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the polar nature of the imidazole ring, which is present in ethyl 2-(1h-indazol-1-yl)acetate, can improve the pharmacokinetic parameters of imidazole-containing compounds .

Result of Action

Indazole derivatives are known to exhibit a broad range of biological activities, suggesting that ethyl 2-(1h-indazol-1-yl)acetate may have multiple effects at the molecular and cellular level .

Action Environment

It is known that the compound is stable at room temperature .

Propiedades

IUPAC Name |

ethyl 2-indazol-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-13-10-6-4-3-5-9(10)7-12-13/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBPDAREDFJTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(1H-indazol-1-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B1427870.png)

![3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B1427873.png)

![2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol](/img/structure/B1427874.png)